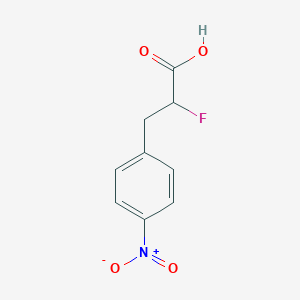
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a complex structure with a cyclopentylpiperidine moiety and a p-tolyl group linked through an oxalamide bridge, making it a subject of interest for researchers exploring new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The initial step involves the synthesis of 1-cyclopentylpiperidine. This can be achieved through the hydrogenation of N-cyclopentylpyridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
-
Preparation of the Oxalamide Linker: : The oxalamide linker is synthesized by reacting oxalyl chloride with p-toluidine under anhydrous conditions to form N-(p-tolyl)oxalamide.
-
Coupling Reaction: : The final step involves coupling the 1-cyclopentylpiperidine with N-(p-tolyl)oxalamide. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA) to facilitate the formation of the desired oxalamide bond.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions, leading to consistent product quality.
Catalyst Optimization: Employing highly efficient catalysts to reduce reaction times and improve yield.
Purification Techniques: Implementing advanced purification methods such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C), resulting in the reduction of any reducible functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Reduced forms of the compound, potentially leading to simpler amides or alcohols.
Substitution Products: New compounds with substituted functional groups, depending on the nucleophile used.
科学的研究の応用
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Chemistry: Employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, potentially leading to therapeutic effects such as anti-inflammatory or analgesic actions.
類似化合物との比較
Similar Compounds
- N1-((1-cyclohexylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide
- N1-((1-cyclopropylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide
- N1-((1-cyclobutylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide
Uniqueness
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide stands out due to its specific cyclopentylpiperidine moiety, which may confer unique binding properties and biological activities compared to its analogs with different cycloalkyl groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-15-6-8-17(9-7-15)22-20(25)19(24)21-14-16-10-12-23(13-11-16)18-4-2-3-5-18/h6-9,16,18H,2-5,10-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOWOCLPPWEXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-amino-2-[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2731641.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2731642.png)


![tert-butylN-[2-(1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)ethyl]carbamate](/img/structure/B2731648.png)

![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2731650.png)
![4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2731651.png)

![N-(2-ethylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2731655.png)

![N-{[4-benzyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2731657.png)
